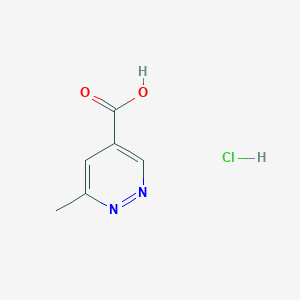

6-Methylpyridazine-4-carboxylic acid hydrochloride

描述

6-Methylpyridazine-4-carboxylic acid hydrochloride is a pyridazine derivative featuring a methyl group at the 6-position and a carboxylic acid moiety at the 4-position, stabilized as a hydrochloride salt. This compound is primarily utilized in pharmaceutical and chemical synthesis research due to its structural versatility. It is commercially available in milligram quantities for laboratory use, with pricing reflecting its specialized nature (e.g., 50 mg for €592) .

属性

IUPAC Name |

6-methylpyridazine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c1-4-2-5(6(9)10)3-7-8-4;/h2-3H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOLTRANJLOYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridazine-4-carboxylic acid hydrochloride typically involves the reaction of 6-methylpyridazine with a carboxylating agent under controlled conditions. One common method includes the use of carbon dioxide in the presence of a base to introduce the carboxylic acid group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

化学反应分析

Types of Reactions

6-Methylpyridazine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce the carboxylic acid group to an alcohol or other functional groups.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

科学研究应用

Chemical Characteristics

- Molecular Formula: C_6H_6ClN_2O_2

- Molecular Weight: 174.58 g/mol

- Structure: Features a pyridazine ring with a carboxylic acid group and a methyl substituent.

Scientific Research Applications

6-Methylpyridazine-4-carboxylic acid hydrochloride is utilized across multiple domains, including:

Medicinal Chemistry

The compound serves as an important intermediate in drug design and development. Its structural properties allow for the synthesis of various bioactive molecules.

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against a range of bacterial strains, making them candidates for developing new antibiotics.

- Anticancer Potential: Research indicates that this compound may inhibit specific enzymes involved in cancer metabolism, such as glutaminase, which is crucial for tumor cell proliferation. This inhibition could lead to reduced growth of cancer cells.

Agrochemicals

The compound is also explored for its potential in the development of agrochemicals, including herbicides and pesticides. Its structural characteristics facilitate the design of compounds that effectively control agricultural pests while minimizing environmental impact.

- Field Trials: Several pyridazine-based agrochemicals have been tested in field trials, demonstrating effective pest control with reduced toxicity to non-target organisms.

Molecular Recognition Studies

Due to its hydrogen-bonding capabilities, this compound is valuable in studies related to molecular recognition and drug-target interactions.

- Peptide Nucleic Acids (PNAs): Researchers utilize this compound to investigate how PNAs can assemble into triplex structures with double-stranded RNA, providing insights into drug design and specificity.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyridazine derivatives, including this compound. Results indicated a significant reduction in bacterial load in vitro, suggesting potential clinical applications for treating infections.

Cancer Cell Proliferation

In preclinical studies focusing on lung cancer cell lines (A549), this compound demonstrated potent inhibitory effects on cell proliferation with an IC50 value comparable to established glutaminase inhibitors. These findings support further exploration in clinical settings for cancer therapies.

作用机制

The mechanism of action of 6-Methylpyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

相似化合物的比较

Table 1: Structural and Functional Comparison of 6-Methylpyridazine-4-carboxylic Acid Hydrochloride with Analogs

Key Structural Differences and Implications

Substituent Effects: 6-Methyl vs. Chloro groups, however, may increase reactivity in nucleophilic substitutions . Carboxylic Acid vs. Ester: The carboxylic acid group (as a hydrochloride salt) improves aqueous solubility, whereas ester derivatives (e.g., methyl or ethyl esters) are more lipophilic and prone to hydrolysis under acidic or basic conditions .

Functional Group Impact :

- Hydroxyl Group (3-position) : The 3-hydroxyl substituent in 6-chloro-3-hydroxypyridazine-4-carboxylic acid introduces hydrogen-bonding capacity, which could enhance binding to biological targets compared to the methoxy or unsubstituted analogs .

- Methoxy Group (3-position) : Methoxy groups in Methyl 6-chloro-3-methoxypyridazine-4-carboxylate may confer steric hindrance, affecting reaction pathways in further derivatization .

Pharmacological and Industrial Relevance

- Chemical Synthesis : The high similarity (0.95) between the target compound and Methyl 6-chloro-3-methoxypyridazine-4-carboxylate underscores its utility as a precursor in synthesizing diverse pyridazine-based molecules .

生物活性

Overview

6-Methylpyridazine-4-carboxylic acid hydrochloride is a compound belonging to the pyridazine family, characterized by a six-membered ring with two adjacent nitrogen atoms. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₇H₈ClN₃O₂

- Molecular Weight : 179.6947 g/mol

- CAS Number : 1796947-74-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity and influence metabolic pathways, leading to various biological effects. The specific pathways involved often depend on the target molecule and the context of application.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In particular, it has shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings indicate that the compound has significant potential as an antibacterial and antifungal agent, with MIC values comparable to established antibiotics .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in conditions where enzyme regulation is crucial. For instance, studies have highlighted its potential in modulating pathways related to bacterial metabolism and growth .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives of pyridazine compounds, including this compound, against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, particularly against S. aureus and E. coli .

- Bioconversion Studies : Research involving Burkholderia sp. MAK1 demonstrated that certain pyridine derivatives could be bioconverted into more active forms using whole-cell systems. This study provided insights into how the compound could be utilized in biocatalysis for synthesizing biologically active derivatives .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound | Structure | Biological Activity |

|---|---|---|

| Pyridazine | C₄H₄N₂ | Limited biological activity |

| Pyrimidine | C₄H₄N₂O | Antiviral properties |

| This compound | C₇H₈ClN₃O₂ | Broad-spectrum antimicrobial activity |

This table highlights the enhanced biological activity associated with this compound due to its unique structural features.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methylpyridazine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer: A common approach involves condensation of substituted pyridazine precursors followed by cyclization and functional group modifications. For example, oxidation of methylpyridazine derivatives using potassium permanganate under acidic conditions (90–95°C) can yield carboxylic acid intermediates, which are subsequently hydrochlorinated . Solvent selection (e.g., DMF or toluene) and catalysts (e.g., Pd/Cu) critically affect reaction efficiency. Yield optimization requires precise stoichiometry and temperature control, validated via HPLC or elemental analysis .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and proton environments .

- Elemental analysis (e.g., CHNS) to verify empirical formula compliance .

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles .

- Solubility studies in polar/non-polar solvents to guide formulation strategies .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer: Hydrochloride salts are hygroscopic; stability is pH- and temperature-dependent. Store at –20°C in airtight, desiccated containers. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searching) streamline the design of novel pyridazine derivatives?

- Methodological Answer: Quantum chemical calculations (e.g., Gaussian or ORCA) predict reaction pathways and transition states. For example, ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize viable synthetic routes . Machine learning models trained on pyridazine reaction databases (e.g., Reaxys) further refine predictions of regioselectivity and yield .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Conduct:

- Batch-to-batch reproducibility tests using LC-MS to confirm purity (>98%) .

- Dose-response studies across multiple models (e.g., enzymatic vs. cellular assays) .

- Meta-analysis of literature data to identify confounding variables (e.g., solvent effects in bioassays) .

Q. What experimental design strategies optimize reaction conditions for scale-up?

- Methodological Answer: Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For example, a Box-Behnken design can model nonlinear interactions between variables, minimizing trials while maximizing yield . Post-reaction, employ membrane separation technologies (e.g., nanofiltration) for efficient purification .

Q. How can researchers validate the environmental safety of synthetic byproducts?

- Methodological Answer: Perform green chemistry assessments :

- Atom economy calculations to evaluate waste generation.

- Ecotoxicology screening using in silico tools (e.g., ECOSAR) to predict aquatic toxicity of byproducts .

- Lifecycle analysis (LCA) to quantify energy/resource footprints .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。